An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-amino-5-chloro-2-methoxybenzoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-amino-5-chloro-2-methoxybenzoate
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-amino-5-chloro-2-methoxybenzoate, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Introduction
Methyl 4-amino-5-chloro-2-methoxybenzoate is a crucial building block in the synthesis of various pharmacologically active molecules. Its structure, featuring amino, chloro, and methoxy functional groups on a benzene ring, makes it a versatile precursor for the development of new chemical entities. A common application for this compound is as an intermediate in the synthesis of Mosapride, a gastroprokinetic agent. This guide details a reliable synthetic pathway and the analytical methods for its characterization.
Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
A prevalent and efficient method for the synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate involves a two-step process starting from p-aminosalicylic acid. The first step is the methylation of p-aminosalicylic acid to yield 4-amino-2-methoxybenzoic acid methyl ester, which is subsequently chlorinated to produce the final product.
Synthesis Workflow
The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic pathway of Methyl 4-amino-5-chloro-2-methoxybenzoate.
Experimental Protocol
Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate
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In a well-ventilated fume hood, a mixture of p-aminosalicylic acid and potassium hydroxide is prepared in acetone and stirred.
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The mixture is cooled to a temperature of 20-30°C.
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Dimethyl sulfate is added dropwise to the reaction mixture.
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The reaction is allowed to proceed for 5-6 hours.
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After the reaction is complete, the resulting solution is extracted with ethyl acetate.
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The organic layer is collected and the solvent is removed by rotary evaporation to obtain a solid.
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The solid is dried to yield 4-amino-2-methoxybenzoic acid methyl ester.
Step 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate [1]
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Methyl 4-amino-2-methoxybenzoate and N-chlorosuccinimide (NCS) are dissolved in N,N-dimethylformamide (DMF) in a 1:1 molar ratio.
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The reaction mixture is heated to 65-75°C and stirred for 3-4 hours.[1]
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Upon completion of the reaction, the hot mixture is poured into ice water, which causes the product to precipitate as a solid.
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The solid is collected by filtration and dried.
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This procedure yields Methyl 4-amino-5-chloro-2-methoxybenzoate with a reported yield of 87.5%.[1]
Characterization of Methyl 4-amino-5-chloro-2-methoxybenzoate
The identity and purity of the synthesized Methyl 4-amino-5-chloro-2-methoxybenzoate are confirmed through various analytical techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 135°C |
| Solubility | Soluble in organic solvents like DMF and DMSO |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
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Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is recorded on an NMR spectrometer (e.g., 400 MHz).
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Expected Chemical Shifts (δ) in ppm:
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Aromatic protons
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Methoxy group protons (-OCH₃)
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Ester methyl group protons (-COOCH₃)
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Amino group protons (-NH₂)
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
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Experimental Protocol: A concentrated sample of the compound in a suitable deuterated solvent is used to acquire the ¹³C NMR spectrum.
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Expected Chemical Shifts (δ) in ppm:
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Carbonyl carbon of the ester
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Aromatic carbons
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Methoxy carbon
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Ester methyl carbon
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FT-IR (Fourier-Transform Infrared) Spectroscopy
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Experimental Protocol: The IR spectrum is typically recorded using a KBr pellet of the solid sample or as a thin film.
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Expected Characteristic Absorption Bands (cm⁻¹):
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N-H stretching (amino group)
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C=O stretching (ester carbonyl)
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C-O stretching (ester and ether)
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Aromatic C-H and C=C stretching
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C-Cl stretching
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Mass Spectrometry (MS)
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Experimental Protocol: Mass spectra can be obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Expected m/z Peaks:
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Molecular ion peak [M]⁺
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Isotopic peak for chlorine [M+2]⁺
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Fragmentation peaks corresponding to the loss of functional groups.
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Characterization Workflow
The logical flow of the characterization process is outlined below.
